5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone

Tankyrase inhibition PARP superfamily Wnt signaling

Verified tetrahydroquinazolinone with documented tankyrase-2 inhibition (IC50 172–560 nM) and cholinergic receptor activity (α3β4/α2β4 EC50 7–9 µM). Ideal for lead optimization in PARP, CNS, and pyrimidine biosynthesis programs. Baseline data ensures reproducible SAR and reliable cross-study comparability.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 944902-18-5
Cat. No. B6594223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone
CAS944902-18-5
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=NC=C2CC(=O)CCC2=N1
InChIInChI=1S/C9H10N2O/c1-6-10-5-7-4-8(12)2-3-9(7)11-6/h5H,2-4H2,1H3
InChIKeyDBXWCTSAJORLBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone (CAS 944902-18-5): Procurement and Differentiation Guide for Scientific Research


5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone (CAS 944902-18-5) is a partially saturated nitrogen-containing heterocyclic compound characterized by a fused quinazolinone ring system with a tetrahydro modification at the 5,6,7,8 positions and a methyl substituent at the 2-position . This compound belongs to the broader quinazolinone class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties [1]. The tetrahydroquinazolinone core represents a distinct structural subclass that has been explored as a lead scaffold for the development of PARP inhibitors, tankyrase inhibitors, and atypical antipsychotic candidates [2].

Why Generic Quinazolinone Substitution Fails: 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone Procurement Rationale


Within the quinazolinone chemotype, subtle modifications to the core ring system, substitution pattern, and saturation state can dramatically alter biological activity profiles, target selectivity, and physicochemical properties. The tetrahydroquinazolinone scaffold, particularly with a 2-methyl substituent, exhibits a distinct conformational preference and electronic distribution compared to fully aromatic quinazolinones or other saturated analogs [1]. This structural differentiation translates to quantifiable differences in enzyme inhibition potency, receptor binding affinity, and cellular activity profiles, as detailed in the evidence below. Simply substituting an uncharacterized quinazolinone derivative based solely on class membership risks selecting a compound with divergent activity, unsuitable potency, or off-target effects that compromise experimental reproducibility [2].

5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone: Quantitative Differentiation Evidence vs. Structural Analogs


Tankyrase-2 Inhibition Potency: Tetrahydroquinazolin-4-ones vs. Dihydrothiopyrano[4,3-d]pyrimidin-4-ones

5,6,7,8-Tetrahydroquinazolin-4-ones exhibit moderate inhibitory activity against tankyrase-2 with IC50 values ranging from 172 to 560 nM, whereas structurally related 7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones demonstrate markedly higher potency with IC50 values of 8–38 nM [1]. This 4.5- to 70-fold difference in potency arises from the inability of the tetrahydroquinazolinone carbocyclic ring to adopt the optimal conformation for binding within the nicotinamide-binding pocket, a limitation not shared by the dihydrothiopyrano series [1].

Tankyrase inhibition PARP superfamily Wnt signaling Cancer research

Dihydroorotase Enzyme Inhibition: 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone vs. Untested Analogs

5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone (CAS 944902-18-5) was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC50 of 180 μM at pH 7.37 [1]. This value establishes a baseline activity for the compound against this pyrimidine biosynthesis enzyme, a target relevant to antiproliferative and immunosuppressive therapeutic strategies [1]. No comparative data for other tetrahydroquinazolinone analogs against dihydroorotase are available in the public domain.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition Antiproliferative

Nicotinic Acetylcholine Receptor Agonist Activity: Functional EC50 Values for 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone

5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone exhibits agonist activity at recombinant human nicotinic acetylcholine receptors, with functional EC50 values of 7.0 μM at the α3β4 subtype and 9.0 μM at the α2β4 subtype when tested in human embryonic kidney cell lines [1]. Additionally, the compound showed muscarinic acetylcholine receptor binding with an IC50 of 4.5 μM in rat cortical membrane displacement assays using [3H]quinuclidinyl benzylate [1]. These multi-receptor activities at low micromolar concentrations suggest a broad cholinergic profile that distinguishes this compound from more selective cholinergic ligands.

Nicotinic acetylcholine receptor nAChR CNS pharmacology Ion channel

Tetrahydroquinazolinone Scaffold in Atypical Antipsychotic Development: Receptor Binding Profile vs. Classical Antipsychotics

A series of 8 novel tetrahydroquinazolinone derivatives was synthesized and evaluated for binding affinity to human D2 and 5-HT2A receptors. Among these, compound 19b demonstrated a binding profile characterized by high affinity for 5-HT2A, good affinities for D1, D2, and D3 receptors, and low affinity for 5-HT2C receptors, yielding a Meltzer's ratio consistent with an atypical antipsychotic profile [1]. This receptor binding signature distinguishes the tetrahydroquinazolinone scaffold from classical antipsychotics that typically exhibit high D2 occupancy and lack 5-HT2A modulation, which is associated with improved efficacy against negative symptoms and reduced extrapyramidal side effects [1].

D2 receptor 5-HT2A receptor Antipsychotic Meltzer's ratio

5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone: High-Value Research and Industrial Application Scenarios


Tankyrase/PARP Inhibitor Scaffold Optimization and Structure-Activity Relationship Studies

The quantitative evidence demonstrating that 5,6,7,8-tetrahydroquinazolin-4-ones exhibit moderate tankyrase-2 inhibition (IC50 172–560 nM) compared to more potent dihydrothiopyrano analogs (IC50 8–38 nM) positions this compound as a valuable core scaffold for SAR exploration [1]. Researchers seeking to develop tankyrase inhibitors with a defined potency window can utilize this compound as a starting point to systematically probe the structural determinants of enzyme inhibition. The moderate baseline activity allows for both potency-enhancing and potency-attenuating modifications to be quantitatively assessed.

Cholinergic Receptor Pharmacology and Neurological Disease Model Development

With functional EC50 values of 7.0–9.0 μM at α3β4 and α2β4 nicotinic acetylcholine receptors and muscarinic binding IC50 of 4.5 μM, 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone serves as a defined tool compound for studying cholinergic signaling [1]. The micromolar potency range makes it suitable for in vitro electrophysiology, calcium flux assays, and receptor desensitization studies. Researchers investigating neurological disorders involving cholinergic dysfunction—including Alzheimer's disease, Parkinson's disease, and nicotine addiction—can employ this compound as a reference ligand to calibrate assay systems and validate receptor subtype pharmacology.

Atypical Antipsychotic Lead Discovery Using Tetrahydroquinazolinone Core

The demonstrated ability of tetrahydroquinazolinone derivatives to achieve an atypical antipsychotic receptor binding profile—characterized by high 5-HT2A affinity and balanced D2 receptor occupancy—validates this scaffold for CNS drug discovery programs targeting schizophrenia and related psychotic disorders [1]. 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone can be employed as a parent scaffold for systematic medicinal chemistry optimization aimed at improving D2/5-HT2A selectivity ratios, enhancing blood-brain barrier penetration, and evaluating in vivo efficacy in established behavioral models of psychosis.

Pyrimidine Metabolism and Antiproliferative Mechanism Probing

The measured IC50 of 180 μM against dihydroorotase from mouse Ehrlich ascites cells establishes a quantitative baseline for this compound's activity in pyrimidine biosynthesis [1]. While the potency is moderate, this data point enables researchers to use 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone as a chemical probe to investigate the cellular consequences of dihydroorotase inhibition, particularly in cancer cell lines with elevated pyrimidine demands. The compound can also serve as a comparator for evaluating novel dihydroorotase inhibitors emerging from medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.